3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

CDK2 inhibitor Kinase assay Cancer therapeutics

3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 68479-27-6) is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family, characterized by a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor core, particularly against cyclin-dependent kinases (CDKs) and other therapeutically relevant targets.

Molecular Formula C6H5BrN4O
Molecular Weight 229.037
CAS No. 68479-27-6
Cat. No. B2949256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
CAS68479-27-6
Molecular FormulaC6H5BrN4O
Molecular Weight229.037
Structural Identifiers
SMILESCN1C2=C(C(=N1)Br)N=CNC2=O
InChIInChI=1S/C6H5BrN4O/c1-11-4-3(5(7)10-11)8-2-9-6(4)12/h2H,1H3,(H,8,9,12)
InChIKeyVPYQEWKOTROUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 68479-27-6): Chemical Properties and Scaffold Significance


3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 68479-27-6) is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family, characterized by a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol . This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor core, particularly against cyclin-dependent kinases (CDKs) and other therapeutically relevant targets [1]. The compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 7-position, which collectively define its chemical reactivity and potential for further functionalization .

Why Unsubstituted or Differently Substituted Pyrazolo[4,3-d]pyrimidines Cannot Replace 3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol in Target Applications


Generic substitution of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol with unsubstituted or differently substituted pyrazolo[4,3-d]pyrimidines is inadvisable due to the critical role of the 3-bromo substituent in modulating both biochemical activity and synthetic utility. The bromine atom at the 3-position is not merely a placeholder; it serves as a key determinant of binding affinity and selectivity towards specific kinase targets, as demonstrated by structure-activity relationship (SAR) studies on related pyrazolo[4,3-d]pyrimidine CDK inhibitors [1]. Furthermore, the bromine atom provides a unique and versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-brominated analogs, enabling the rapid generation of diverse derivative libraries for lead optimization [2]. Therefore, substituting this compound with a non-brominated analog would eliminate both a key pharmacophoric element and a crucial point for chemical diversification, directly compromising research outcomes.

Quantitative Differentiation of 3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol: Comparative Potency, Selectivity, and Synthetic Versatility


Comparative CDK2 Inhibitory Potency: 3-Bromo Substitution is Essential for Nanomolar Activity

The presence of a bromine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine scaffold is critical for achieving potent CDK2 inhibition. SAR studies on a series of trisubstituted pyrazolo[4,3-d]pyrimidines demonstrate that a 3-bromo derivative exhibits significantly higher inhibitory activity against CDK2/cyclin E compared to its 3-unsubstituted analog. Specifically, a representative 3-bromo-substituted compound showed an IC50 value of 34 nM in a kinase activity assay, whereas the corresponding 3-unsubstituted analog was inactive at concentrations up to 10 µM [1]. This finding is corroborated by independent studies on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, where 3-bromo derivatives consistently demonstrated low nanomolar potency against CDK2, with IC50 values ranging from 15 nM to 52 nM depending on other substituents [2].

CDK2 inhibitor Kinase assay Cancer therapeutics

Enhanced Antiproliferative Activity in Cancer Cell Lines: Brominated vs. Non-Brominated Pyrazolo[4,3-d]pyrimidines

The 3-bromo substituent directly correlates with enhanced antiproliferative activity in cancer cell lines. A study evaluating a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines reported that 3-bromo derivatives exhibited significantly lower GI50 values against the MCF-7 breast cancer cell line compared to analogs lacking the 3-bromo group. For example, a representative 3-bromo compound displayed a GI50 of 0.8 µM, while its non-brominated counterpart showed a GI50 of >10 µM in the same assay [1]. This enhanced cellular potency is attributed to the bromine atom's contribution to improved target binding and cellular permeability.

Antiproliferative activity Cancer cell line MCF-7

Synthetic Versatility: The 3-Bromo Group as a Unique Handle for Diversification

The 3-bromo substituent on 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol provides a unique and versatile synthetic handle that is absent in non-halogenated analogs. This bromine atom enables efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the rapid and modular introduction of diverse aryl, heteroaryl, and amine groups at the 3-position [1]. In contrast, the non-brominated analog, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 314021-93-7), lacks this functionality, requiring more complex and less efficient synthetic routes for similar diversification [2]. This difference in synthetic accessibility directly impacts the speed and cost of generating compound libraries for structure-activity relationship (SAR) studies.

Cross-coupling Suzuki-Miyaura Lead optimization

Patent Landscape: 3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a Key Intermediate in Claimed Therapeutic Agents

Analysis of the patent literature reveals that 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is specifically cited as a key synthetic intermediate in multiple granted US patents covering diverse therapeutic areas, including BRD4 inhibition (US10472358, US10781209, US11059821, US11702416, US9957268) [1]. This compound is also reported as a crucial precursor for the synthesis of phosphodiesterase (PDE) inhibitors, particularly PDE5 inhibitors . In contrast, the non-brominated analog 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 314021-93-7) is associated with a significantly smaller patent footprint, with no comparable claims as a key intermediate for advanced therapeutic candidates. The compound's presence in seven distinct patent families underscores its recognized value as a privileged scaffold in drug discovery [2].

Patent analysis BRD4 inhibitor PDE5 inhibitor

Recommended Research and Industrial Applications for 3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Based on Quantitative Evidence


Development of Potent and Selective CDK2 Inhibitors for Cancer Research

3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is an optimal starting scaffold for medicinal chemistry programs aimed at developing novel CDK2 inhibitors. As demonstrated by SAR studies, the 3-bromo substituent is essential for achieving nanomolar potency against CDK2/cyclin E, with representative 3-bromo analogs exhibiting IC50 values as low as 34 nM, whereas non-brominated analogs are inactive [1]. This compound's core structure allows for further functionalization at the 5- and 7-positions to optimize potency and selectivity profiles [2].

Synthesis of Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

The 3-bromo group on 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol serves as an ideal handle for rapid library synthesis using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This enables the efficient exploration of chemical space around the pyrazolo[4,3-d]pyrimidine core, a capability not readily available with the non-brominated analog 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 314021-93-7) [2]. This approach significantly accelerates hit-to-lead optimization in drug discovery projects.

Synthesis of Advanced BRD4 and PDE5 Inhibitor Candidates

This compound is explicitly cited as a key intermediate in multiple US patents covering BRD4 bromodomain inhibitors (US10472358, US10781209, US11059821, US11702416, US9957268) [1]. It is also a reported precursor for the synthesis of PDE5 inhibitors [2]. Procuring this compound provides a direct entry point into the synthesis of these patented, therapeutically relevant chemotypes, offering a validated pathway for generating novel IP in these competitive areas.

Antiproliferative Screening in Breast Cancer Models

Given the demonstrated >12.5-fold enhancement in antiproliferative activity against the MCF-7 breast cancer cell line for 3-bromo substituted pyrazolo[4,3-d]pyrimidines compared to non-brominated analogs [1], this compound is a strong candidate for inclusion in focused libraries for screening against breast cancer and other solid tumor cell lines. Its potent cellular activity validates its use in phenotypic screening campaigns aimed at identifying novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.